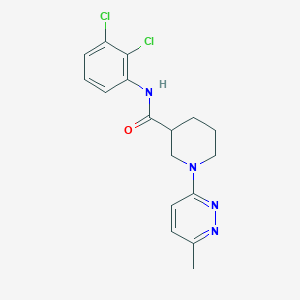
N-(2,3-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C17H18Cl2N4O and its molecular weight is 365.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,3-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic compound that belongs to the class of piperidine carboxamides. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H18Cl2N4O
- Molecular Weight : 363.26 g/mol
The biological activity of this compound is believed to involve interaction with various biological targets, including receptors and enzymes. The mechanism of action may include modulation of signaling pathways associated with cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity :
-
Anti-inflammatory Effects :
- Compounds in the same class have been reported to exhibit anti-inflammatory activity. This activity is crucial for developing treatments for chronic inflammatory diseases .
-
Antimicrobial Properties :
- Some studies suggest that similar compounds have shown promising results against bacterial strains, highlighting their potential as antimicrobial agents .
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
Synthesis and Development
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.
- Introduction of the Dichlorophenyl Group : Substitution reactions to incorporate the dichlorophenyl moiety.
- Attachment of the Pyridazine Group : Coupling reactions such as Suzuki or Heck coupling.
- Formation of the Carboxamide Group : Reaction of an amine with a carboxylic acid derivative.
科学研究应用
Kinase Inhibition
N-(2,3-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has been studied for its inhibitory effects on various kinases, which are crucial targets in cancer therapy. Kinase inhibitors can modulate signaling pathways involved in cell proliferation and survival.
Case Study: Pyrazole-Based Kinase Inhibitors
Recent research has highlighted the efficacy of pyrazole derivatives, including this compound, as kinase inhibitors. For instance, studies have documented their role in inhibiting Aurora A kinase, which is implicated in several cancer types:
- Efficacy : The compound demonstrated IC50 values of approximately 0.39 µM against HCT116 colon cancer cells and 0.46 µM against MCF7 breast cancer cells, indicating potent antiproliferative activity .
- Mechanism : The inhibition of kinases like Aurora A leads to disrupted cell cycle progression and apoptosis in cancer cells .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Its ability to inhibit specific kinases directly correlates with reduced tumor growth in preclinical models.
Findings from Recent Studies
- Targeted Therapies : Research indicates that derivatives of this compound can selectively target cancer cell lines while sparing normal cells, thus reducing side effects associated with traditional chemotherapy .
- Combination Therapies : There is ongoing exploration into using this compound in combination with other therapeutic agents to enhance overall efficacy against resistant cancer types .
Inflammation and Neurodegenerative Disorders
Beyond its anticancer applications, this compound may also play a role in treating inflammatory conditions and neurodegenerative diseases. Pyrazole derivatives have been noted for their anti-inflammatory properties, which could be beneficial in conditions like rheumatoid arthritis or multiple sclerosis.
Mechanistic Insights
Research suggests that certain pyrazole derivatives inhibit pro-inflammatory cytokines and pathways associated with neurodegeneration, potentially offering new avenues for treatment .
Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Kinase Inhibition | Targets specific kinases involved in cancer cell proliferation | Effective against Aurora A kinase with IC50 values around 0.39 µM for colon cancer cells |
| Anticancer Activity | Potential to disrupt tumor growth and induce apoptosis | Selective action against cancer cells while minimizing effects on normal cells |
| Inflammation | May reduce inflammation through modulation of cytokine production | Anti-inflammatory properties observed in preclinical studies |
| Neurodegenerative Disorders | Potential therapeutic effects on diseases such as Alzheimer's or Parkinson's | Inhibition of pathways linked to neuroinflammation and cell death |
属性
IUPAC Name |
N-(2,3-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4O/c1-11-7-8-15(22-21-11)23-9-3-4-12(10-23)17(24)20-14-6-2-5-13(18)16(14)19/h2,5-8,12H,3-4,9-10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXGBWFZZOBJIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













